REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].CCN(C(C)C)C(C)C.[CH2:19](Br)[O:20][CH3:21]>C(Cl)Cl>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:19][O:20][CH3:21]
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Name
|
|
Quantity
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11 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1)F)O
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Name
|
|
Quantity
|
15.5 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
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|
Quantity
|
7.33 mL
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Type
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reactant
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Smiles
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C(OC)Br
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The resulting mixture was washed successively with water, aq 2M NaOH solution, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
was then dried (MgSO4)
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Type
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CUSTOM
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Details
|
evaporated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |